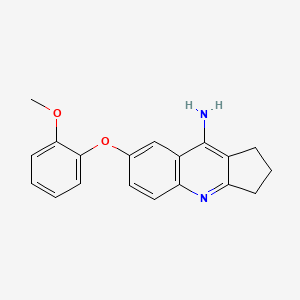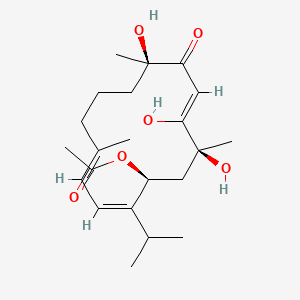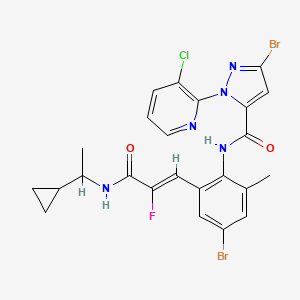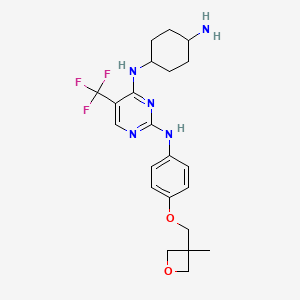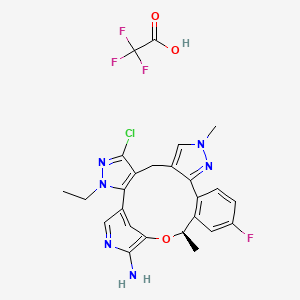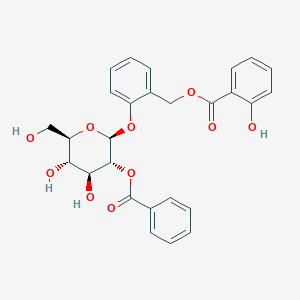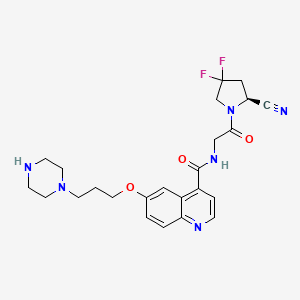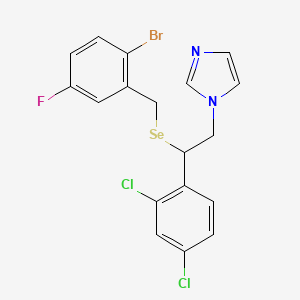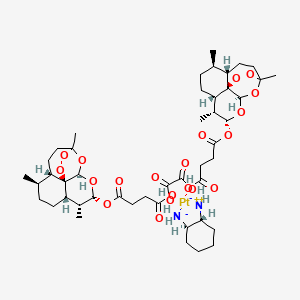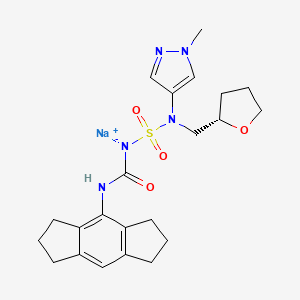
2ZX84Xha42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT-0249 is a novel small molecule developed by NodThera, a biotechnology company focused on creating potent and selective inhibitors for the NLRP3 inflammasome. This compound is designed to treat diseases driven by chronic inflammation, such as osteoarthritis, Alzheimer’s disease, and heart disease .
Méthodes De Préparation
The specific synthetic routes and reaction conditions for NT-0249 have not been disclosed in the available literature. it is known that NT-0249 is a peripherally restricted NLRP3 inflammasome inhibitor, which suggests that its synthesis involves creating a molecule that can selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system .
Analyse Des Réactions Chimiques
NT-0249 undergoes various chemical reactions, primarily focusing on its role as an NLRP3 inflammasome inhibitor. The compound exhibits sub-micromolar blood potency and optimized plasma protein binding, providing an optimal pharmacokinetic and pharmacodynamic profile . The major products formed from these reactions are typically related to the inhibition of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Applications De Recherche Scientifique
NT-0249 has shown promise in several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, NT-0249 serves as a model compound for studying the inhibition of the NLRP3 inflammasome. In biology and medicine, it has demonstrated potential in treating chronic inflammatory diseases by reducing the levels of pro-inflammatory cytokines . Additionally, NT-0249’s pharmacokinetic profile supports its use as a once-a-day therapy, making it a convenient option for patients .
Mécanisme D'action
NT-0249 exerts its effects by selectively inhibiting the NLRP3 inflammasome, a cytosolic signaling receptor responsible for activating pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . By targeting the NLRP3 inflammasome, NT-0249 reduces the production of these cytokines, thereby mitigating inflammation and its associated symptoms .
Comparaison Avec Des Composés Similaires
NT-0249 is unique in its ability to selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system, making it a peripherally restricted inhibitor . Similar compounds include NT-0796, another NLRP3 inflammasome inhibitor developed by NodThera, which is designed to penetrate the blood-brain barrier and target neuroinflammatory diseases . Other NLRP3 inhibitors in development focus on different aspects of inflammasome inhibition, but NT-0249 stands out due to its optimized pharmacokinetic and pharmacodynamic profile .
Propriétés
Numéro CAS |
2763617-39-4 |
|---|---|
Formule moléculaire |
C22H28N5NaO4S |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[(1-methylpyrazol-4-yl)-[[(2S)-oxolan-2-yl]methyl]sulfamoyl]azanide |
InChI |
InChI=1S/C22H29N5O4S.Na/c1-26-13-17(12-23-26)27(14-18-7-4-10-31-18)32(29,30)25-22(28)24-21-19-8-2-5-15(19)11-16-6-3-9-20(16)21;/h11-13,18H,2-10,14H2,1H3,(H2,24,25,28);/q;+1/p-1/t18-;/m0./s1 |
Clé InChI |
VIQOIGVHQODXOY-FERBBOLQSA-M |
SMILES isomérique |
CN1C=C(C=N1)N(C[C@@H]2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
SMILES canonique |
CN1C=C(C=N1)N(CC2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


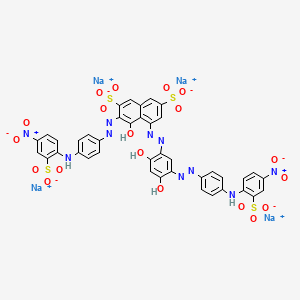

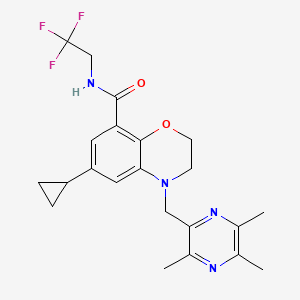
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
